molecular formula C19H17ClN2O2 B14123071 Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14123071
M. Wt: 340.8 g/mol
InChI Key: OVLGTURZJPDIMC-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a benzyl group, a chlorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with benzylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydropyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

    1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Contains a carboxamide group instead of an ethyl ester.

Uniqueness

Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications .

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl 2-benzyl-5-(4-chlorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C19H17ClN2O2/c1-2-24-19(23)18-12-17(15-8-10-16(20)11-9-15)21-22(18)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3

InChI Key

OVLGTURZJPDIMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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